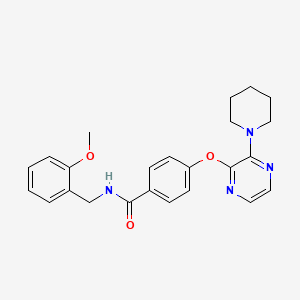
4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H10F4O2S It is characterized by the presence of trifluoromethyl and phenyl groups attached to a butane backbone, along with a sulfonyl fluoride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride typically involves the reaction of 4,4,4-trifluoro-3-phenylbutane-1-sulfonyl chloride with a fluoride source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at low temperatures to prevent side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might also involve continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The phenyl group can undergo oxidation to form phenolic derivatives, while reduction can lead to the formation of cyclohexyl derivatives.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonyl thiols.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of cyclohexyl derivatives.
Scientific Research Applications
4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Explored for its potential use in drug development, particularly for designing inhibitors of serine proteases.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site serine residues of enzymes, leading to irreversible inhibition. This mechanism is particularly relevant for serine proteases, where the compound acts as a potent inhibitor by blocking the catalytic activity of the enzyme .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar structure but with a diketone functional group instead of sulfonyl fluoride.
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Another similar compound with a diketone group.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Contains an additional fluorine atom on the phenyl ring.
Uniqueness
4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride is unique due to the presence of both trifluoromethyl and sulfonyl fluoride groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4,4,4-trifluoro-3-phenylbutane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O2S/c11-10(12,13)9(6-7-17(14,15)16)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQIRBGLXOHTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCS(=O)(=O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
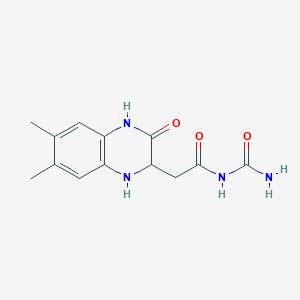
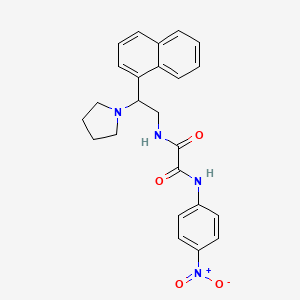
![4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2651995.png)
![Methyl 2-[[(Z)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2651998.png)
![1-Oxaspiro[3.4]octan-3-one](/img/structure/B2651999.png)
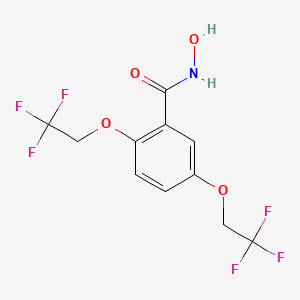
![N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2652001.png)
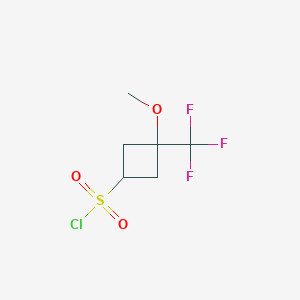
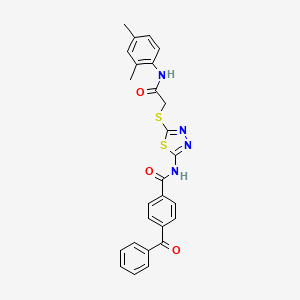
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2652007.png)
![1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B2652008.png)

![N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide](/img/structure/B2652010.png)
